molecular formula C31H37N3O6S B2749506 1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA CAS No. 850934-55-3

1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA

Cat. No.: B2749506
CAS No.: 850934-55-3
M. Wt: 579.71
InChI Key: SKCYOPDDNVAXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” is a complex organic compound that features multiple methoxy groups and a thiourea functional group. Compounds like this are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” typically involves multi-step organic reactions. The process may include:

    Formation of the indole derivative: Starting with a suitable indole precursor, functionalization at the 3-position can be achieved using electrophilic substitution reactions.

    Introduction of the thiourea group: This can be done by reacting the intermediate with thiourea or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiourea moiety.

    Reduction: Reduction reactions can target the thiourea group, converting it to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a precursor for synthesizing analogs with potential biological activities.

Biology

    Enzyme inhibition: Compounds with thiourea groups are often studied for their ability to inhibit enzymes.

Medicine

    Drug development:

Industry

    Material science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” would depend on its interaction with biological targets. Typically, such compounds may:

    Bind to active sites: Inhibit enzymes by binding to their active sites.

    Interact with receptors: Modulate receptor activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
  • 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(3,4-dimethoxybenzyl)thiourea

Uniqueness

The unique combination of methoxy groups and the thiourea moiety in “1-(2,5-DIMETHOXYPHENYL)-3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA” may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O6S/c1-19-23(24-16-21(35-2)8-10-25(24)32-19)12-13-34(18-20-14-28(38-5)30(40-7)29(15-20)39-6)31(41)33-26-17-22(36-3)9-11-27(26)37-4/h8-11,14-17,32H,12-13,18H2,1-7H3,(H,33,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCYOPDDNVAXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.